Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that combines a benzofuran moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with piperazine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties
Mechanism of Action
The mechanism by which Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzofuran moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: This compound shares the benzofuran core but differs in the functional groups attached to it.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and exhibit comparable chemical reactivity.
Uniqueness
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate is unique due to the combination of the benzofuran and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties and cytotoxicity against various cell lines.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzofuran moiety. Its structural characteristics contribute to its biological activity. The molecular formula is C₁₈H₂₃N₃O₃, and it possesses specific functional groups that may interact with biological targets.
Antiviral Activity
Recent studies have explored the antiviral potential of various compounds related to the structure of this compound. For instance:
-
Mechanism of Action : The compound exhibits inhibitory effects on viral replication by targeting viral proteins essential for replication. Molecular docking studies indicate strong binding affinities with viral proteins such as the main protease (M pro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .
Compound Target Protein Binding Affinity Ethyl 4-[...] M pro High Ethyl 4-[...] RdRp Moderate
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These results suggest that while the compound has some cytotoxic effects, it may have a therapeutic window that warrants further investigation.
Case Studies
- Study on Antiviral Efficacy : In a study assessing the antiviral efficacy against herpes simplex virus type 1 (HSV-1), derivatives similar to Ethyl 4-[...] showed a reduction in plaque formation by up to 69% at concentrations as low as 0.5 mg/mL .
- Cytotoxicity Assessment : A recent evaluation demonstrated that compounds structurally related to Ethyl 4-[...] exhibited varying levels of cytotoxicity across different cancer cell lines. Notably, the compound's structure influenced its interaction with cellular targets leading to apoptosis in cancer cells .
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-5-25-18(24)21-8-6-20(7-9-21)17(23)16-12(2)15-13(22)10-19(3,4)11-14(15)26-16/h5-11H2,1-4H3 |
InChI Key |
JBDXYISJLMUCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C |
Origin of Product |
United States |
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